molecular formula C22H36O3 B019980 Methyl (3R)-3-(benzyloxy)tetradecanoate CAS No. 114264-01-6

Methyl (3R)-3-(benzyloxy)tetradecanoate

Cat. No. B019980
M. Wt: 348.5 g/mol
InChI Key: DSQRYVDYSWWRDB-OAQYLSRUSA-N
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Description

Synthesis Analysis

  • A versatile approach to a key chiral building block, similar to Methyl (3R)-3-(benzyloxy)tetradecanoate, used in the synthesis of anti-tumor and anti-obesity agents was described by Tripathi and Kumar (2012) (Tripathi & Kumar, 2012).

Molecular Structure Analysis

  • The molecular structure of similar compounds was studied using various techniques such as NMR and X-ray diffraction. For example, the structure of certain tetrahydro-1H-benzodiazepine derivatives was determined by Guerrero et al. (2014) (Guerrero et al., 2014).

Chemical Reactions and Properties

  • Research by Küçük et al. (2016) on novel oximes and oxime ethers derived from methyl tetradecanoates explored their chemical properties, including DNA binding, antibacterial, and antifungal activities (Küçük et al., 2016).

Physical Properties Analysis

  • The physical properties, including the conformational analysis of certain compounds structurally related to Methyl (3R)-3-(benzyloxy)tetradecanoate, were analyzed by Venkatachalapathi et al. (1981) (Venkatachalapathi et al., 1981).

Chemical Properties Analysis

  • A study by Huang et al. (2021) on the synthesis and characterization of related boric acid ester intermediates provided insights into the chemical properties and molecular electrostatic potential of these compounds (Huang et al., 2021).

Scientific Research Applications

Synthesis and Chemical Properties

Formal Synthesis of Tetrahydrolipstatin and Tetrahydroesterastin Tripathi and Kumar (2012) described a versatile approach for synthesizing (3S,5R)-methyl 3-(benzyloxy)-5-(methoxymethoxy)hexadecanoate, a key chiral building block for anti-tumor and anti-obesity agents such as tetrahydrolipstatin 3 and tetrahydroesterastin 4. The method involves hydrolytic kinetic resolution and sequential α-aminoxylation, followed by HWE-olefination reaction (Tripathi & Kumar, 2012).

Entry to Unsubstituted Tetramates Paintner, Metz, and Bauschke (2002) showcased a method to prepare a variety of 3,5-unsubstituted 4-O-benzyl tetramates from methyl (E)-3-benzyloxy-4-oxobut-2-enoate by a reductive amination-lactamization sequence. This presents an efficient approach to this building block and its 3-alkoxy analogues (Paintner et al., 2002).

DNA Binding, Antibacterial, and Antifungal Activities Küçük et al. (2016) synthesized a series of novel oximes and $O$-substituted oxime ethers from corresponding methyl keto tetradecanoates. They found that these compounds have significant DNA binding abilities and displayed antibacterial and antifungal activities against a range of microorganisms. Compound 2a, in particular, showed promising antibacterial and antifungal properties, suggesting potential as a pro-drug for anticancer, antibacterial, and antifungal applications (Küçük et al., 2016).

Enantioselective Synthesis and Organic Transformations

Enantioselective Synthesis of Cyclic Beta-Amino Alcohol Derivatives Lee et al. (2007) explored the Ir-catalyzed allylic amination and ring-closing metathesis for the enantioselective synthesis of cyclic beta-amino alcohol derivatives. They achieved high enantioselectivity and yields in this process, indicating the potential for the efficient synthesis of complex organic molecules (Lee et al., 2007).

Stereoselective Mannich Reaction Thomas and Vickers (2009) employed a stereoselective Mannich reaction to prepare a potential precursor of stemofoline. This showcases the application of methyl (3R)-3-(benzyloxy)tetradecanoate derivatives in the synthesis of complex natural products and potential therapeutic agents (Thomas & Vickers, 2009).

Chemical Reactivity and Catalysis

Trifluoromethylation of Arenes and Heteroarenes Mejía and Togni (2012) utilized methyltrioxorhenium as a catalyst for the direct electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds. This highlights the role of methyl (3R)-3-(benzyloxy)tetradecanoate derivatives in facilitating significant chemical transformations (Mejía & Togni, 2012).

1,5-Stereocontrol in Organic Reactions Donnelly, Thomas, and Fielding (2004) demonstrated 1,5-stereocontrol in reactions involving 5-benzyloxy-4-methylpent-2-enyl bromides. They used this methodology to prepare aliphatic compounds with 1,5-syn-related methyl groups, showcasing the utility of methyl (3R)-3-(benzyloxy)tetradecanoate derivatives in stereocontrolled organic synthesis (Donnelly et al., 2004).

properties

IUPAC Name

methyl (3R)-3-phenylmethoxytetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-14-17-21(18-22(23)24-2)25-19-20-15-12-11-13-16-20/h11-13,15-16,21H,3-10,14,17-19H2,1-2H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQRYVDYSWWRDB-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)OC)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550465
Record name Methyl (3R)-3-(benzyloxy)tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3R)-3-(benzyloxy)tetradecanoate

CAS RN

114264-01-6
Record name Methyl (3R)-3-(benzyloxy)tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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